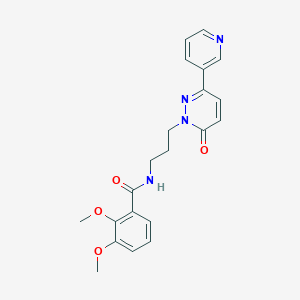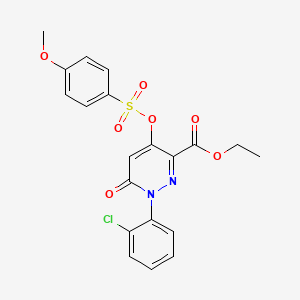![molecular formula C25H20ClN3 B2393976 1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-51-4](/img/structure/B2393976.png)
1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that possesses a pyrazoloquinoline core structure. This compound has shown potential in various research fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound that can be explored within the domain of heterocyclic chemistry, specifically in the synthesis and study of pyrazoloquinoline derivatives. These compounds, including related structures, have been synthesized through various methods, such as Friedländer condensation and nucleophilic aromatic substitution, to study their chemical properties and potential applications (Tomasik, P. Tomasik, & R. Abramovitch, 1983; J. Pawlas, P. Vedsø, P. Jakobsen, P. O. Huusfeldt, & M. Begtrup, 2002).
Optical and Quantum Chemical Studies
The optical properties and quantum chemical aspects of pyrazoloquinoline derivatives have been extensively studied. These investigations involve experimental studies and quantum chemical simulations to understand their absorption spectra, fluorescence properties, and potential applications in materials science (E. Gondek, E. Koścień, J. Sanetra, A. Danel, A. Wisła, & A. Kityk, 2004; Linping Mu, Zhiqun He, Xiangfei Kong, Guanbao Hui, Min Xu, C. Liang, X. Jing, A. Danel, & E. Kulig, 2010).
Material Science and Photophysics
The study of pyrazoloquinoline derivatives extends to their implementation in material science, particularly focusing on their photophysical properties and potential use as molecular logic switches and in luminescent or electroluminescent applications (T. Uchacz, P. Szlachcic, K. Wojtasik, M. Mac, & K. Stadnicka, 2016; K. Danel, P. Gąsiorski, M. Matusiewicz, S. Całus, T. Uchacz, & A. Kityk, 2010).
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3/c1-15-8-10-18(12-17(15)3)24-21-14-27-23-7-5-4-6-20(23)25(21)29(28-24)19-11-9-16(2)22(26)13-19/h4-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAMKXRJPJDTHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide](/img/structure/B2393899.png)






![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate](/img/structure/B2393908.png)


![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2393914.png)
